4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine
Description
Properties
IUPAC Name |
2-(1-pyridin-4-ylethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS/c1-8(9-2-4-11-5-3-9)13-10-12-6-7-14-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJLNBWIUKCYDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)OC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine typically involves the reaction of 2-chloropyridine with 2-mercaptoethanol to form 2-(2-hydroxyethylthio)pyridine. This intermediate is then reacted with 2-bromo-1-(1,3-thiazol-2-yloxy)ethane under basic conditions to yield the final product . The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at both the thiazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, piperidine derivatives, and various substituted thiazole and pyridine derivatives .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine has been evaluated for its antimicrobial properties. Studies have shown that thiazole derivatives exhibit significant antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents. For instance, compounds with similar thiazole structures have demonstrated effectiveness against various pathogens, including resistant strains of bacteria .
Anticancer Properties
Research indicates that thiazole-containing compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of cellular signaling pathways associated with tumor growth. Notably, pyridine derivatives have been studied for their ability to induce apoptosis in cancer cells, suggesting that this compound may possess similar properties .
Agrochemical Applications
Pesticide Development
The compound's structural features allow it to interact effectively with biological systems, making it a candidate for developing novel pesticides. Thiazole derivatives are known for their insecticidal and fungicidal properties. For example, compounds with thiazole moieties have been used in formulations targeting agricultural pests and diseases .
Material Science
Polymer Chemistry
this compound can be utilized in synthesizing advanced materials. Its functional groups allow for the modification of polymer properties, enhancing thermal stability and mechanical strength. Research has explored its use in creating polymers with specific functionalities for applications in coatings and adhesives .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Effective against resistant bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cells | |
| Agrochemicals | Pesticide Development | Effective insecticidal and fungicidal properties |
| Material Science | Polymer Modification | Enhances thermal stability and mechanical strength |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that specific derivatives exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics, highlighting their potential as alternative therapeutic agents .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that thiazole-pyridine hybrids could significantly reduce cell viability compared to untreated controls. The compounds were shown to trigger apoptotic pathways, suggesting a mechanism for their anticancer effects .
Mechanism of Action
The mechanism of action of 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure.
Pyridine Derivatives: Compounds such as 2-chloropyridine and 4-aminopyridine share the pyridine ring structure.
Uniqueness
4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine is unique due to the combination of both thiazole and pyridine rings in its structure, which imparts a diverse range of biological activities and chemical reactivity .
Biological Activity
4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine is a compound that integrates a thiazole moiety with a pyridine structure, which has been associated with various biological activities. This article explores its biological activity, synthesizing data from multiple studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound features a thiazole ring linked to a pyridine through an ethyl group. The synthesis typically involves the reaction of pyridine derivatives with thiazole-containing reagents, often employing techniques such as condensation reactions or nucleophilic substitutions.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that compounds containing thiazole and pyridine groups can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi. For instance, research indicates that thiazole derivatives are particularly potent against Escherichia coli and Staphylococcus aureus .
| Pathogen | Activity Level |
|---|---|
| E. coli | Moderate to High |
| Staphylococcus aureus | High |
| Candida albicans | Moderate |
| Aspergillus niger | Low |
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Thiazole derivatives have been reported to induce apoptosis in cancer cell lines, suggesting that this compound may also possess similar effects. The mechanism often involves the modulation of key signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of this compound in models of epilepsy. The compound has shown promise in reducing seizure activity in animal models when tested against pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, indicating its potential as an anticonvulsant agent .
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
- Anticancer Mechanism : May involve modulation of apoptosis pathways and inhibition of tumor growth factors.
- Neuroprotective Mechanism : Involves interaction with neurotransmitter systems and modulation of ion channels.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several thiazole-pyridine derivatives, including this compound, against clinical isolates. The results indicated that this compound demonstrated superior activity compared to traditional antibiotics, particularly in resistant strains .
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound induced apoptosis via caspase activation pathways, highlighting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 4-[1-(1,3-Thiazol-2-yloxy)ethyl]pyridine?
- Methodological Answer : Optimized routes include nucleophilic substitution between 1,3-thiazol-2-ol derivatives and halogenated pyridine intermediates. For example, coupling 2-hydroxyethylthiazole with 4-(chloroethyl)pyridine under reflux in aprotic solvents (e.g., acetonitrile or DMF) with catalytic bases like K₂CO₃. Reaction progress is monitored via TLC, and purification involves column chromatography using silica gel with ethyl acetate/hexane gradients .
- Key Considerations : Solvent polarity and base strength critically influence yield. Lower yields (<50%) in polar solvents like DCE (Table 1, Entry 16 in ) suggest steric hindrance; switching to 1,4-dioxane improves yields (76%, Entry 18).
Q. How is the structural integrity of this compound validated?
- Methodological Answer : Multi-technique characterization is essential:
- IR Spectroscopy : Confirms C-O-C ether linkages (stretching at 1100–1250 cm⁻¹) and thiazole C=N bonds (~1600 cm⁻¹).
- NMR : ¹H NMR resolves pyridine (δ 8.5–8.7 ppm) and thiazole protons (δ 7.1–7.3 ppm), while ¹³C NMR identifies quaternary carbons (e.g., pyridine C4 at ~150 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 223.08) and fragmentation patterns .
Advanced Research Questions
Q. How can electrochemical properties inform ligand design for metal complexes involving this compound?
- Methodological Answer : Cyclic voltammetry (CV) in THF reveals redox behavior. For pyridine-thiazole hybrids, oxidation potentials (Eₐ ~1.1–1.6 V vs. SCE) reflect electron-donor strength, comparable to Re(I)/Mn(I) complexes with triazolylpyridine ligands ( ). Lower potentials indicate stronger electron donation, useful for tuning catalytic or photophysical properties in coordination chemistry .
- Data Contradictions : Discrepancies in Eₐ values (e.g., 1.61 V for mononuclear vs. 0.97 V for binuclear Re complexes) highlight ligand cooperativity effects. Triplicate measurements under inert atmospheres are advised to minimize oxygen interference.
Q. What strategies resolve contradictions in crystallographic refinement of this compound?
- Twinned Data : Apply HKLF5 format for twin-law matrices.
- Disorder Modeling : Split occupancy refinement for flexible ethyl-thiazole moieties.
- Validation : Check R1/wR2 convergence (<5% difference) and ADDSYM alerts to avoid overfitting.
Q. How do solvent effects influence catalytic synthesis of derivatives?
- Methodological Answer : Solvent polarity and coordination ability modulate reaction pathways. For iodine-catalyzed oxidative coupling ( ):
- Non-Polar Solvents (e.g., PhCl): Yield 39% due to poor catalyst solubility.
- Polar Aprotic Solvents (e.g., 1,4-dioxane): Yield 76% via enhanced iodine activation.
- Advanced Optimization : Design a solvent gradient (e.g., DMF → toluene) to balance reactivity and solubility, leveraging Hansen solubility parameters.
Data-Driven Analysis
Q. How to interpret conflicting spectroscopic data for thiazole-pyridine hybrids?
- Methodological Answer :
- NMR Anomalies : Dynamic proton exchange in thiazole rings (e.g., tautomerism) broadens signals. Use variable-temperature NMR (VT-NMR) in DMSO-d₆ to freeze conformers.
- Mass Spectra Mismatches : Isotopic patterns (e.g., Cl/Br) may overlap with fragment ions. Confirm via MS/MS or orthogonal techniques like elemental analysis.
Tables for Key Findings
| Synthesis Optimization ( ) | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Iodine in 1,4-dioxane | I₂ | 1,4-dioxane | 76 |
| KI in 1,4-dioxane | KI | 1,4-dioxane | 64 |
| Electrochemical Properties ( ) | Complex | Eₐ (V vs. SCE) |
|---|---|---|
| [ReBr(CO)₃(pypzH)] | Mononuclear | 1.61 |
| [Re(CO)₃(μ²-pypz)₂] | Binuclear | 0.97 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
